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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)benzophenone

Cat. No.: B1586302 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-5-
(trifluoromethyl)benzophenone

Abstract
2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated aromatic ketone of significant

interest in synthetic chemistry. Its unique molecular architecture, featuring a benzophenone

core functionalized with both a chloro and a trifluoromethyl group, renders it a valuable

intermediate for the synthesis of complex organic molecules. The trifluoromethyl moiety, in

particular, is a key pharmacophore in modern drug discovery, known to enhance metabolic

stability, lipophilicity, and binding affinity of bioactive compounds. This technical guide provides

a comprehensive examination of the molecular structure, physicochemical properties,

synthesis, and spectroscopic characterization of 2-Chloro-5-(trifluoromethyl)benzophenone.

It is intended for researchers, chemists, and drug development professionals seeking a

detailed understanding of this versatile chemical building block.

Introduction and Strategic Importance
2-Chloro-5-(trifluoromethyl)benzophenone (CAS No: 789-96-8) is a substituted aromatic

ketone.[1][2] The strategic importance of this molecule stems from the combination of its three

core structural features: the benzophenone scaffold, the electron-withdrawing chlorine atom,

and the highly lipophilic trifluoromethyl (-CF3) group.
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Benzophenone Core: This diaryl ketone structure is a common motif in photochemistry and

serves as a foundational scaffold for various pharmaceuticals.

Trifluoromethyl Group: The incorporation of a -CF3 group is a widely used strategy in

medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of drug

candidates.[3] This group can increase metabolic stability by blocking sites of oxidation,

enhance membrane permeability due to its lipophilicity, and improve binding to target

proteins through favorable interactions.[3][4]

Chloro Group: The chlorine substituent modifies the electronic properties of the aromatic ring

and provides an additional site for synthetic modification through cross-coupling reactions.

This combination makes 2-Chloro-5-(trifluoromethyl)benzophenone a crucial precursor for

creating novel compounds in the pharmaceutical and agrochemical sectors.[5][6]

Molecular Structure and Physicochemical
Properties
The molecular structure consists of a central carbonyl group bonded to two phenyl rings. One

phenyl ring is unsubstituted. The second phenyl ring is substituted at the 2-position with a

chlorine atom and at the 5-position with a trifluoromethyl group, relative to the point of

attachment of the carbonyl group.

Caption: Molecular structure of 2-Chloro-5-(trifluoromethyl)benzophenone.

Physicochemical Data Summary
The key properties of this compound are summarized below for quick reference.
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Property Value Reference(s)

CAS Number 789-96-8 [1][2][7]

Molecular Formula C₁₄H₈ClF₃O [2][7][8][9]

Molecular Weight 284.67 g/mol [8]

IUPAC Name --INVALID-LINK--methanone [9]

Melting Point 39-40 °C [8]

InChIKey
QHDJJBSLUFDASY-

UHFFFAOYSA-N
[8][9]

Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for synthesizing benzophenone derivatives is

the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acyl

halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation
The synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone can be efficiently achieved by

the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with benzoyl chloride, using

anhydrous aluminum chloride (AlCl₃) as the catalyst.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Experimental Protocol
Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1

eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Acylium Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the suspension at 0 °C. The

mixture should be stirred for 20-30 minutes to allow for the formation of the acylium ion-

catalyst complex.
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Substrate Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.05 eq.) dropwise to the

reaction mixture, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction to warm to room

temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker

containing crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

Extraction and Purification: Separate the organic layer. Wash sequentially with dilute HCl,

water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting

crude product can be purified by column chromatography on silica gel to yield the pure

compound.

Causality and Mechanistic Insights
The choice of Friedel-Crafts acylation is deliberate. The Lewis acid catalyst (AlCl₃) coordinates

with the chlorine atom of benzoyl chloride, creating a highly electrophilic acylium ion. This

powerful electrophile is necessary to overcome the deactivating effect of the chloro and

trifluoromethyl groups on the aromatic ring of the substrate. The acylation occurs ortho to the

chlorine atom, directed by the chlorine's weak ortho, para-directing effect and influenced by

steric factors.

Spectroscopic and Analytical Characterization
Structural verification is paramount. A combination of mass spectrometry and NMR

spectroscopy provides unambiguous confirmation of the molecular structure.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The

predicted mass-to-charge ratios for common adducts are crucial for identification.
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Adduct Predicted m/z

[M+H]⁺ 285.02886

[M+Na]⁺ 307.01080

[M]⁺ 284.02103

[M-H]⁻ 283.01430

Data sourced from predicted values.[9]

NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Nucleus
Predicted Chemical Shift
(δ) / ppm

Key Features

¹H NMR 7.4 - 8.0

Complex multiplet patterns

corresponding to the 8

aromatic protons. Protons on

the substituted ring will show

coupling to fluorine.

¹³C NMR 120 - 140

Multiple signals in the aromatic

region. The trifluoromethyl

carbon appears as a quartet

due to C-F coupling. The

carbonyl carbon signal is

expected downfield (>190

ppm). A known spectrum

shows signals including those

at 134.7 (q, J=33 Hz) and

123.2 (q, J=272 Hz).[8][10]

¹⁹F NMR ~ -63

A singlet is expected,

characteristic of the -CF₃

group attached to the aromatic

ring.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/2736679
https://dev.spectrabase.com/spectrum/3PhLlfcEv2j
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Sample Preparation for NMR Analysis
Sample Weighing: Accurately weigh 5-10 mg of purified 2-Chloro-5-
(trifluoromethyl)benzophenone.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[8]

Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be followed.

Hazard Identification: This compound is known to cause skin and eye irritation and may

cause respiratory irritation.[11]

Safe Handling: Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear

appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles,

and a lab coat.[1][11] Avoid inhalation of dust or vapors and prevent contact with skin and

eyes.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.[11]

Conclusion
2-Chloro-5-(trifluoromethyl)benzophenone is a synthetically valuable compound whose

molecular structure is ideally suited for applications in medicinal chemistry and materials

science. Its preparation via Friedel-Crafts acylation is a robust and well-understood process.

The presence of the chloro and trifluoromethyl substituents provides a unique combination of

electronic and steric properties, making it a highly sought-after building block for the

development of next-generation pharmaceuticals and agrochemicals. A thorough
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understanding of its synthesis, properties, and characterization, as outlined in this guide, is

essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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